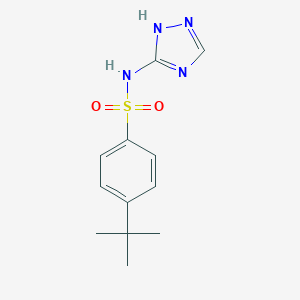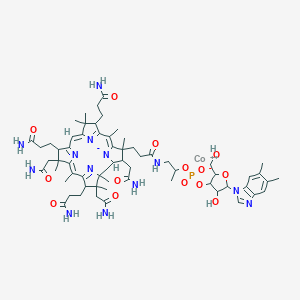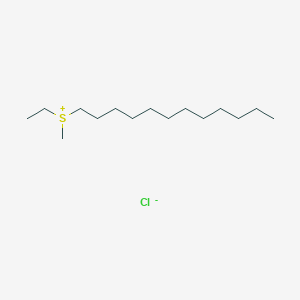
Pyruvic acid thiosemicarbazone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pyruvic acid thiosemicarbazone (PATSC) is a compound that has been extensively studied for its potential use in various scientific research applications. This compound is a derivative of pyruvic acid, which is a key molecule in the metabolic pathway of all living organisms. PATSC has been shown to exhibit a range of biochemical and physiological effects, making it a promising candidate for further research.
Mecanismo De Acción
The exact mechanism of action of Pyruvic acid thiosemicarbazone is not fully understood, but it is believed to work by inhibiting the activity of enzymes involved in the metabolic pathways of cancer cells. This leads to a disruption of the cancer cell's ability to produce energy, ultimately leading to cell death.
Efectos Bioquímicos Y Fisiológicos
In addition to its potential use in cancer treatment, Pyruvic acid thiosemicarbazone has also been shown to exhibit a range of other biochemical and physiological effects. These include antioxidant activity, anti-inflammatory effects, and the ability to enhance wound healing.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using Pyruvic acid thiosemicarbazone in lab experiments is its relatively low cost and ease of synthesis. However, one limitation is that it can be difficult to obtain pure samples of the compound, which can affect the reproducibility of experiments.
Direcciones Futuras
There are several areas of future research that could be explored with regards to Pyruvic acid thiosemicarbazone. One potential avenue is the development of new cancer therapies that incorporate Pyruvic acid thiosemicarbazone as a key component. Additionally, further research could be conducted to explore the compound's potential use in other areas, such as wound healing and anti-inflammatory treatments.
In conclusion, Pyruvic acid thiosemicarbazone is a compound that has shown promise in a variety of scientific research applications. Its potential use in cancer treatment, as well as its range of other biochemical and physiological effects, make it a promising candidate for further study. With continued research, Pyruvic acid thiosemicarbazone could potentially lead to the development of new and innovative treatments for a range of diseases and conditions.
Métodos De Síntesis
Pyruvic acid thiosemicarbazone can be synthesized by reacting pyruvic acid with thiosemicarbazide in the presence of a catalyst such as hydrochloric acid. The resulting compound is a yellow crystalline solid that is soluble in water and other polar solvents.
Aplicaciones Científicas De Investigación
Pyruvic acid thiosemicarbazone has been studied for its potential use in a variety of scientific research applications. One of the most promising areas of research is in the field of cancer treatment. Pyruvic acid thiosemicarbazone has been shown to exhibit cytotoxic effects on various cancer cell lines, making it a potential candidate for the development of new cancer therapies.
Propiedades
Número CAS |
10418-09-4 |
|---|---|
Nombre del producto |
Pyruvic acid thiosemicarbazone |
Fórmula molecular |
C4H7N3O2S |
Peso molecular |
161.19 g/mol |
Nombre IUPAC |
(2E)-2-(carbamothioylhydrazinylidene)propanoic acid |
InChI |
InChI=1S/C4H7N3O2S/c1-2(3(8)9)6-7-4(5)10/h1H3,(H,8,9)(H3,5,7,10)/b6-2+ |
Clave InChI |
KQAYLOOXVDSLRI-QHHAFSJGSA-N |
SMILES isomérico |
C/C(=N\NC(=S)N)/C(=O)O |
SMILES |
CC(=NNC(=S)N)C(=O)O |
SMILES canónico |
CC(=NNC(=S)N)C(=O)O |
Sinónimos |
PATSC pyruvic acid thiosemicarbazone |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![2-{[(2-Butoxy-5-chloro-4-methylphenyl)sulfonyl]amino}benzoic acid](/img/structure/B224603.png)
![2-{[(4-Butoxy-1-naphthyl)sulfonyl]amino}benzoic acid](/img/structure/B224608.png)


![1-[(4-bromo-3-propoxyphenyl)sulfonyl]-1H-imidazole](/img/structure/B224638.png)




